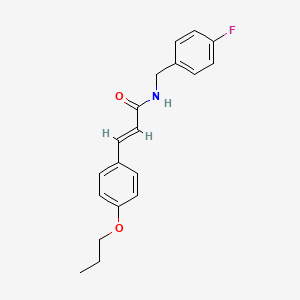![molecular formula C16H17FN4OS B2882348 1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097862-39-8](/img/structure/B2882348.png)
1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine” is a complex organic molecule. It contains a fluorophenyl group, a cyclopropane ring, a carbonyl group, a thiadiazole ring, and a piperazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The fluorophenyl, cyclopropane, thiadiazole, and piperazine rings would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the fluorine atom on the phenyl ring, the electrophilicity of the carbonyl group, and the nucleophilicity of the nitrogen atoms in the piperazine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase its lipophilicity, while the piperazine ring could contribute to its basicity .Applications De Recherche Scientifique
Synthesis and Derivative Studies
- Ciprofloxacin Derivatives: A study by Yadav and Joshi (2008) explored the synthesis of novel ciprofloxacin derivatives, including those with 1,2,5-thiadiazol-3-yl)piperazine components. These derivatives were created for potential enhanced biological activity, emphasizing the versatility of such compounds in drug development.
Biological Activity and Pharmaceutical Research
- Antimicrobial Studies: Research by Patel, Patel, and Chauhan (2007) on the synthesis of quinolone derivatives including piperazine components revealed their potential in antibacterial activity. This highlights the compound's role in creating new antimicrobial agents.
- Antibacterial and Antifungal Properties: Patel and Patel (2010) investigated fluoroquinolone-based 4-thiazolidinones, demonstrating their effectiveness against various bacterial and fungal strains. This research underscores the compound's significance in addressing antimicrobial resistance.
Chemical Synthesis and Analysis
- Spectral and Structural Analysis: The study of piperazine substituted ciprofloxacin derivatives, as reported by Yadav and Joshi (2008), involved detailed spectral studies. These investigations are crucial for understanding the chemical structure and properties of such compounds.
- X-ray Diffraction Studies: The work by Sanjeevarayappa et al. (2015) on the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate included X-ray diffraction studies, illustrating the importance of structural analysis in chemical research.
Anticancer and Antiviral Research
- Cancer Cell Line Studies: Farooqi et al. (2018) conducted research on thiadiazole derivatives of ibuprofen and ciprofloxacin, indicating potential anti-cancer properties. This underscores the compound's relevance in oncological research.
- Antiviral Activities: The study by Reddy et al. (2013) on new urea and thiourea derivatives of piperazine doped with febuxostat revealed their antiviral potential against Tobacco mosaic virus, showcasing the compound's use in virology.
Neurological Applications
- Neuroleptic Agents Synthesis: Botteghi et al. (2001) explored the synthesis of neuroleptic agents Fluspirilen and Penfluridol, incorporating a piperazine moiety. This research highlights the compound's application in neurological disorders.
Imaging and Diagnostic Use
- PET Radioligand Imaging: Ryu et al. (2007) investigated the use of 18F-FCWAY, a PET radioligand for imaging serotonin receptors in the brain, demonstrating the compound's application in diagnostic imaging.
Orientations Futures
Propriétés
IUPAC Name |
[1-(4-fluorophenyl)cyclopropyl]-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4OS/c17-13-3-1-12(2-4-13)16(5-6-16)15(22)21-9-7-20(8-10-21)14-11-18-23-19-14/h1-4,11H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNKOFLHCQVPJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C4=NSN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2882265.png)
![5-[1-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methylbutyl)pentanamide](/img/structure/B2882266.png)

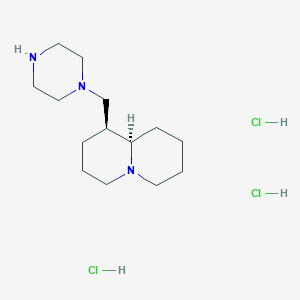
![(4-[(2-Fluorophenyl)methoxy]phenyl)methanol](/img/structure/B2882272.png)
![1,3-dimethyl-6-{4-[(4-methylphenyl)acetyl]-1,4-diazepan-1-yl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B2882273.png)

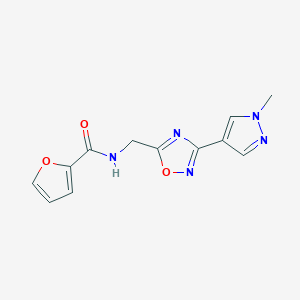
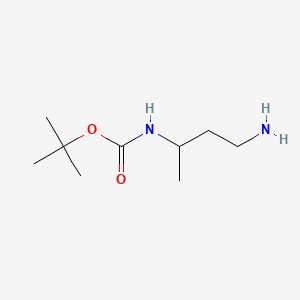
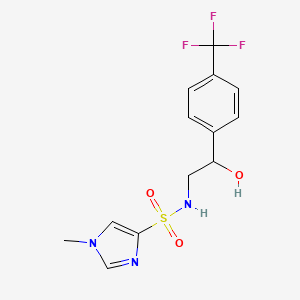
![(2,4-dichlorophenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2882282.png)

![3-(3,4-dichlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2882284.png)
